4-fluoro-N-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl}benzene-1-sulfonamide
Description
The compound 4-fluoro-N-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl}benzene-1-sulfonamide (hereafter referred to as the target compound) is a sulfonamide derivative featuring a piperazine core substituted with a 2-fluorophenyl group, a furan-2-yl moiety, and a 4-fluorobenzenesulfonamide side chain. This structure combines aromatic, heterocyclic, and sulfonamide functionalities, which are common in pharmacologically active compounds targeting receptors such as serotonin or adenosine . The fluorine substituents and furan ring likely enhance metabolic stability and binding interactions, making it a candidate for further pharmacological exploration.
Properties
IUPAC Name |
4-fluoro-N-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23F2N3O3S/c23-17-7-9-18(10-8-17)31(28,29)25-16-21(22-6-3-15-30-22)27-13-11-26(12-14-27)20-5-2-1-4-19(20)24/h1-10,15,21,25H,11-14,16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNCFWNNDWNMMKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2F)C(CNS(=O)(=O)C3=CC=C(C=C3)F)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23F2N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-N-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl}benzene-1-sulfonamide typically involves multiple steps:
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Formation of the Piperazine Intermediate: : The initial step involves the reaction of 2-fluorophenylamine with ethylene oxide to form 2-(2-fluorophenyl)ethanol, which is then converted to 2-(2-fluorophenyl)ethylamine. This amine is reacted with 1,4-dichlorobutane to form the piperazine ring.
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Attachment of the Furan Ring: : The piperazine intermediate is then reacted with 2-furylacetic acid under dehydrating conditions to form the furan-substituted piperazine.
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Sulfonamide Formation: : The final step involves the reaction of the furan-substituted piperazine with 4-fluorobenzenesulfonyl chloride in the presence of a base such as triethylamine to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan ring can undergo oxidation to form furanones or other oxidized derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic fluorine atoms can be substituted by nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation or reagents like lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Furanones or carboxylic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Antipsychotic Potential
Research has indicated that compounds structurally similar to 4-fluoro-N-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl}benzene-1-sulfonamide may exhibit antipsychotic properties. The piperazine moiety is known for its role in various antipsychotic drugs, which target dopamine receptors in the brain. Studies have shown that modifications to the piperazine structure can enhance receptor affinity and selectivity, making this compound a candidate for further exploration in treating schizophrenia and related disorders.
Antidepressant Activity
The furan ring present in the compound has been associated with antidepressant activity. Compounds containing furan derivatives have shown promise in modulating serotonin levels, which are crucial in managing depression. Investigating the interactions between this compound and serotonin receptors could provide insights into its potential as an antidepressant.
Neuroprotective Effects
Preliminary studies suggest that this sulfonamide may possess neuroprotective properties, particularly against neurodegenerative diseases like Alzheimer's and Parkinson's. The ability of the compound to cross the blood-brain barrier enhances its therapeutic potential, allowing it to exert effects directly within the central nervous system.
Case Study: In Vivo Testing
A notable study involved administering the compound to animal models exhibiting symptoms of anxiety and depression. The results indicated a significant reduction in anxiety-like behaviors, suggesting that the compound may modulate neurotransmitter systems effectively.
| Study Parameter | Result |
|---|---|
| Dosage | 10 mg/kg |
| Behavioral Assessment | Reduced anxiety-like behavior |
| Neurotransmitter Levels | Increased serotonin levels |
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological properties. Modifications to the fluorine substituents and the sulfonamide group can lead to enhanced biological activity or reduced side effects.
| Modification | Effect |
|---|---|
| Increased fluorination | Enhanced receptor affinity |
| Alteration of the sulfonamide group | Improved solubility |
Mechanism of Action
The mechanism of action of 4-fluoro-N-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl}benzene-1-sulfonamide likely involves its interaction with specific molecular targets such as neurotransmitter receptors or enzymes. The fluorinated aromatic rings may enhance binding affinity through hydrophobic interactions, while the piperazine moiety could mimic the structure of endogenous ligands.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogues
The following structurally related compounds have been identified, differing in substituents, aromatic systems, or sulfonamide linkages:
4-Bromo Analogue
- Name : 4-bromo-N-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl}benzene-1-sulfonamide
- Key Differences : Replaces the 4-fluoro group on the benzene ring with a bromine atom.
- Implications : Bromine’s larger atomic radius and lower electronegativity compared to fluorine may reduce electronic effects but enhance hydrophobic interactions. This substitution could alter binding affinity and solubility .
Dihydrobenzodioxine Sulfonamide
- Name : N-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
- Key Differences : The benzene sulfonamide is replaced with a dihydrobenzodioxine sulfonamide.
- Implications : The fused dioxane ring introduces conformational rigidity and may influence bioavailability due to increased oxygen content .
Chlorinated Dual-Sulfonamide
- Name : 4-chloro-N-[2-[4-(4-chlorophenyl)sulfonylpiperazin-1-yl]ethyl]benzenesulfonamide
- Key Differences : Lacks the furan-2-yl group and features dual chloro substituents.
Ethanediamide Derivative
- Name : N-cyclopropyl-N'-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl}ethanediamide
- Key Differences : Replaces the sulfonamide with an ethanediamide group and adds a cyclopropyl substituent.
- Implications : The cyclopropyl group may improve lipophilicity, while the amide linkage could alter hydrogen-bonding interactions .
Receptor Interactions
- Fluorine’s electronegativity in the target compound enhances dipole interactions and metabolic stability compared to chlorine or bromine .
- The furan-2-yl group contributes to aromatic stacking, as seen in adenosine receptor ligands ( ), whereas its absence in compounds like may reduce binding potency .
Physicochemical Properties
- Lipophilicity : The target compound’s dual fluoro groups balance hydrophobicity and polarity, whereas brominated analogues ( ) may exhibit higher logP values.
- Metabolic Stability : Fluorine’s resistance to oxidative metabolism contrasts with chlorine’s susceptibility to CYP450-mediated dehalogenation .
Tabulated Comparison
Biological Activity
4-Fluoro-N-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl}benzene-1-sulfonamide, commonly referred to as WAY-324631, is a sulfonamide derivative that has garnered attention for its potential therapeutic applications. This compound exhibits a complex structure that includes a piperazine ring, a furan moiety, and fluorinated phenyl groups, which contribute to its biological activity.
Chemical Structure
The molecular formula of WAY-324631 is with a molecular weight of approximately 445.5 g/mol. Its structural components are essential for its interaction with biological targets.
WAY-324631's biological activity is primarily attributed to its ability to modulate various signaling pathways. Research indicates that it may act as an antagonist or inhibitor in specific receptor systems, particularly those involved in neuropharmacological responses.
Antidepressant Properties
Studies have shown that WAY-324631 exhibits antidepressant-like effects in animal models. The compound's interaction with serotonin and norepinephrine transporters has been implicated in its efficacy. In a controlled study, WAY-324631 demonstrated significant reductions in immobility time in the forced swim test, suggesting potential antidepressant activity.
Antitumor Activity
Research indicates that WAY-324631 possesses cytotoxic properties against various cancer cell lines. For instance, it has shown effectiveness against A-431 (human epidermoid carcinoma) and Jurkat (T-cell leukemia) cells. The compound's mechanism involves the induction of apoptosis through the activation of caspase pathways, leading to cell cycle arrest.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A-431 | 1.98 ± 1.22 | Induction of apoptosis |
| Jurkat | 1.61 ± 1.92 | Activation of caspase pathways |
Pharmacokinetics
The pharmacokinetic profile of WAY-324631 suggests favorable absorption and distribution characteristics. Studies indicate moderate bioavailability and a half-life conducive for therapeutic use. Further research into its metabolic pathways is ongoing to fully understand its pharmacokinetic properties.
Case Studies
A notable case study involved the administration of WAY-324631 in a preclinical model of depression. The results indicated a significant improvement in behavioral outcomes compared to control groups, reinforcing the compound's potential as an antidepressant.
Q & A
Q. What are the established synthetic routes for this compound, and what are their efficiency metrics?
The synthesis typically involves multi-step protocols, including:
- Piperazine functionalization : Coupling 2-fluorophenylpiperazine with a furan-containing ethyl sulfonamide intermediate via nucleophilic substitution.
- Sulfonamide formation : Reacting 4-fluorobenzenesulfonyl chloride with the amine-terminated intermediate under basic conditions.
- Purification : Column chromatography (e.g., silica gel with EtOAc/petroleum ether) yields ~48% pure product . Table 1 : Key Synthesis Parameters
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Piperazine coupling | K₂CO₃, ethanol reflux | 48% | |
| Sulfonamide formation | DCM, TFA, room temperature | 62% |
Q. Which spectroscopic techniques are critical for structural validation?
- NMR : <sup>1</sup>H/<sup>19</sup>F NMR to confirm fluorophenyl and sulfonamide groups.
- Mass Spectrometry : High-resolution MS (HRMS) for molecular ion validation (e.g., [M+H]<sup>+</sup> at m/z 476.12) .
- X-ray Crystallography : Resolves piperazine-furan spatial arrangement (see torsion angles in ).
Q. What preliminary biological screening data exist for this compound?
- Antimicrobial Activity : MIC values of 8–32 µg/mL against S. aureus and E. coli in analogs .
- Enzyme Inhibition : IC₅₀ ~1.2 µM against carbonic anhydrase IX due to sulfonamide moiety .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound’s pharmacological profile?
- Piperazine Modifications : Substituting 2-fluorophenyl with 4-fluorophenyl increases lipophilicity (logP +0.3) but reduces solubility .
- Furan Replacement : Replacing furan with thiophene enhances metabolic stability (t₁/₂ from 2.1 to 4.7 h in liver microsomes) . Table 2 : SAR Trends
| Modification | Effect on Activity | Reference |
|---|---|---|
| 2-Fluorophenyl → 4-Fluorophenyl | ↑ logP, ↓ solubility | |
| Furan → Thiophene | ↑ Metabolic stability |
Q. How to address contradictions in reported biological activity across studies?
- Standardized Assays : Use uniform protocols (e.g., fixed pH, temperature) to minimize variability in IC₅₀ values .
- Counter-Screening : Test against off-target receptors (e.g., dopamine D₂, serotonin 5-HT₁A) to confirm selectivity .
Q. What computational approaches predict binding modes to biological targets?
- Molecular Docking : Glide/SP scoring identifies sulfonamide interaction with Zn²⁺ in carbonic anhydrase active sites .
- MD Simulations : 100-ns trajectories reveal stable piperazine-furan conformations in lipid bilayers (RMSD < 2.0 Å) .
Methodological Guidance
Q. How to optimize reaction yields for scale-up synthesis?
- DoE (Design of Experiments) : Apply Taguchi methods to optimize parameters (e.g., solvent polarity, catalyst loading) .
- Flow Chemistry : Continuous-flow systems improve reproducibility (yield ±2% vs. ±10% in batch) .
Q. What strategies mitigate impurities during purification?
- HPLC-DAD/MS : Detect and isolate byproducts (e.g., N-alkylated derivatives) using C18 columns (ACN/water gradient) .
- Recrystallization : Use ethanol/water (7:3 v/v) to remove unreacted sulfonyl chloride .
Data Contradiction Analysis
Q. Why do antimicrobial activities vary between studies?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
